molecular formula C19H12BrClN2O4S B13808492 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid

Cat. No.: B13808492
M. Wt: 479.7 g/mol
InChI Key: SQILLVIULMJYLG-UHFFFAOYSA-N
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Description

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid is a complex organic compound with the molecular formula C19H12BrClN2O4S It contains a furan ring, a bromophenyl group, a chlorobenzoic acid moiety, and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the bromophenyl group through a bromination reaction. The chlorobenzoic acid moiety is then attached via a Friedel-Crafts acylation reaction. Finally, the carbamothioylamino linkage is formed through a condensation reaction with a suitable amine and thiocarbonyl reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and bromophenyl group play crucial roles in the binding affinity and specificity of the compound. Additionally, the carbamothioylamino linkage may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid
  • 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-nitrobenzoic acid

Uniqueness

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H12BrClN2O4S

Molecular Weight

479.7 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid

InChI

InChI=1S/C19H12BrClN2O4S/c20-12-4-1-10(2-5-12)15-7-8-16(27-15)17(24)23-19(28)22-14-9-11(18(25)26)3-6-13(14)21/h1-9H,(H,25,26)(H2,22,23,24,28)

InChI Key

SQILLVIULMJYLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl)Br

Origin of Product

United States

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